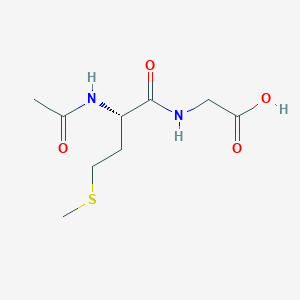

N-Acetyl-L-methionylglycine

Descripción

Propiedades

Número CAS |

23506-43-6 |

|---|---|

Fórmula molecular |

C9H16N2O4S |

Peso molecular |

248.30 g/mol |

Nombre IUPAC |

2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C9H16N2O4S/c1-6(12)11-7(3-4-16-2)9(15)10-5-8(13)14/h7H,3-5H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1 |

Clave InChI |

RMXADUNTSCXXNZ-ZETCQYMHSA-N |

SMILES isomérico |

CC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O |

SMILES canónico |

CC(=O)NC(CCSC)C(=O)NCC(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Derivatization in Research

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the specificity of enzymatic catalysts with the versatility of chemical reactions, offering an efficient route to complex molecules like N-Acetyl-L-methionylglycine. This approach can be conceptualized in a two-step process: the enzymatic synthesis of the dipeptide backbone followed by chemical or enzymatic N-acetylation.

Enzymes such as acylpeptide hydrolases and carboxypeptidase Y are instrumental in forming the peptide bond between methionine and glycine (B1666218). nih.govnih.gov For instance, acylpeptide hydrolase can catalyze the specific addition of a single amino acid to the N-terminus of a peptide. nih.gov In a potential synthesis of L-methionylglycine, a derivative of methionine could be coupled to glycine or a glycine derivative.

Another enzymatic strategy involves the use of lipases. While direct acylation of glycine with an activated methionine derivative can be low-yielding, the use of a glycine ester, such as glycine tert-butyl ester, can significantly improve the yield of the dipeptide. nih.gov The lipase (B570770) from Candida antarctica B, for example, has been successfully used for the N-acylation of glycine derivatives. nih.gov

Following the formation of the L-methionylglycine dipeptide, the N-acetylation can be achieved enzymatically. Some bacterial enzymes, like the one involved in N-acetylglutaminylglutamine amide (NAGGN) synthesis, exhibit bifunctional activity, catalyzing both peptide bond formation and N-acetylation. pnas.org While not directly demonstrated for N-Acetyl-L-methionylglycine, this suggests the potential for a one-pot chemo-enzymatic synthesis.

| Enzyme Class | Potential Role in Synthesis | Example | Reference |

| Acylpeptide Hydrolase | Peptide bond formation | Coupling of an N-protected methionine to glycine. | nih.gov |

| Carboxypeptidase Y | Peptide bond formation | Condensation of a methionine ester and a glycine amide. | nih.gov |

| Lipase | N-acylation/Peptide bond formation | Acylation of glycine tert-butyl ester with an activated methionine derivative. | nih.gov |

| Bifunctional Synthetase | Peptide bond formation and N-acetylation | Hypothetical single-enzyme synthesis. | pnas.org |

Chemical Synthesis Strategies for N-Acetylation

Chemical synthesis provides a robust and highly adaptable framework for the production of N-Acetyl-L-methionylglycine. The process generally involves the initial synthesis of the L-methionylglycine dipeptide, followed by the specific N-acetylation of the terminal amino group.

The synthesis of the dipeptide backbone can be achieved through standard liquid-phase or solid-phase peptide synthesis (SPPS) protocols. libretexts.orgnih.gov These methods rely on the use of protecting groups to prevent unwanted side reactions at the N-terminus of methionine and the C-terminus of glycine during peptide bond formation. libretexts.org

Once the L-methionylglycine dipeptide is obtained, N-acetylation is performed. A common and effective method for N-acetylation is the use of acetic anhydride (B1165640). nih.govorgsyn.org The reaction conditions can be controlled to achieve selective acetylation of the α-amino group at the N-terminus. nih.gov For instance, conducting the reaction at a controlled pH and low temperature can favor the desired Nα-acetylation. nih.gov A patented process for the production of N-acetyl-L-methionine describes reacting L-methionine with acetic anhydride in an aqueous alkaline solution at a pH between 6.5 and 10.0 and a temperature of 20° to 60° C, achieving high yields. google.com This method could be adapted for the N-acetylation of the L-methionylglycine dipeptide.

An alternative approach for N-acetylation on a solid support involves the use of malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ. rsc.orgresearchgate.net This method has been shown to be highly efficient for a variety of peptides, regardless of their sequence or conformation. rsc.orgresearchgate.net

| Reagent | Method | Key Features | Reference |

| Acetic Anhydride | Liquid-phase acetylation | Widely used, conditions can be optimized for selectivity. | nih.govorgsyn.orggoogle.com |

| Malonic Acid | Solid-phase acetylation | High efficiency via a reactive ketene intermediate. | rsc.orgresearchgate.net |

| N-acetyl-1H-benzotriazole | Liquid-phase acetylation | An effective acylation agent for amino acids. | mdpi.com |

Targeted Derivatization for Mechanistic Probes

To investigate the mechanisms of action of peptides and their interactions with biological systems, researchers often employ derivatization to create molecular probes. For N-Acetyl-L-methionylglycine, this could involve the introduction of reporter groups or reactive moieties.

The methionine residue itself is susceptible to specific chemical modifications that can be exploited. The thioether side chain can be oxidized to a sulfoxide (B87167), a modification that can alter the peptide's polarity and conformation. nih.gov While often considered an undesirable side reaction during synthesis, controlled oxidation can be used to study the effects of this post-translational modification. nih.gov Furthermore, the sulfur atom can be a target for alkylation, leading to the formation of a sulfonium (B1226848) salt, which introduces a positive charge and can be used to probe electrostatic interactions. nih.gov

The N-terminus or other suitable positions on the peptide can be derivatized with various tags. For example, fatty acids can be conjugated to the N-terminus to enhance membrane permeability or alter pharmacokinetic properties. nih.gov Fluorescent dyes or biotin (B1667282) can be attached to enable detection and visualization of the peptide in biological assays. researchgate.net The synthesis of such derivatives often involves standard coupling chemistries, similar to peptide bond formation. researchgate.net

| Derivatization Target | Modification | Purpose | Potential Reagents |

| Methionine Side Chain | Oxidation | Introduce polarity, mimic post-translational modification. | Mild oxidizing agents. |

| Methionine Side Chain | Alkylation | Introduce a positive charge, probe electrostatic interactions. | Alkyl halides. |

| N-terminus/Side Chains | Acylation with Fatty Acids | Increase lipophilicity, improve cell permeability. | Activated fatty acids (e.g., fatty acid chlorides or NHS esters). |

| N-terminus/Side Chains | Attachment of Reporter Groups | Enable detection and quantification. | Fluorescent dyes with reactive groups (e.g., NHS esters, maleimides), Biotin derivatives. |

Hydrolytic Reactivity and Mechanistic Investigations of Amide Bond Cleavage

Amide Bond Stability and Intrinsic Hydrolysis Pathways

Amide bonds are characterized by their significant resonance stabilization, which imparts a partial double-bond character to the C-N bond, hindering free rotation and increasing its stability. nih.gov Consequently, the uncatalyzed hydrolysis of amide bonds in peptides at neutral pH is an exceedingly slow process, with half-lives estimated to be in the hundreds of years. uni-bayreuth.de The hydrolysis of an amide bond can be catalyzed by either acidic or basic conditions. researchgate.net At a neutral pH of 7, the hydrolysis rate is primarily due to the direct attack of water or hydroxide (B78521) ions on the carbonyl carbon of the amide. nih.govresearchgate.net This process involves a nucleophilic attack on the amide's carbonyl group, leading to a tetrahedral intermediate that subsequently breaks down to yield a carboxylic acid and an amine. mdpi.com

Catalysis of Amide Hydrolysis by Metal Complexes

Metal complexes have emerged as effective catalysts for the hydrolysis of the otherwise stable amide bond. These complexes can activate the amide bond for cleavage through various mechanisms, often involving coordination to the amide carbonyl or a nearby functional group.

Platinum(II) Complex Catalysis

Platinum(II) complexes have been extensively studied for their ability to promote the hydrolysis of peptide bonds, particularly in methionine-containing peptides like N-Acetyl-L-methionylglycine. researchgate.net The catalytic process typically involves the initial coordination of the platinum(II) center to the sulfur atom of the methionine residue. This interaction anchors the complex in proximity to the target amide bond, facilitating its cleavage. researchgate.net

The steric properties of the ligands coordinated to the platinum(II) center play a crucial role in the rate of amide bond hydrolysis. Research has shown that as the steric bulk of the diamine ligands on the platinum(II) complex increases, the rate of hydrolysis of the Met-Gly amide bond in N-Acetyl-L-methionylglycine decreases. researchgate.net This effect has been observed for both chlorido and 1,1-cyclobutanedicarboxylate (CBDCA) platinum(II) complexes. researchgate.net The trend in hydrolytic rate follows the order: ethylenediamine (B42938) (en) > 1,2-propylenediamine (1,2-pn) > (±)-trans-1,2-diaminocyclohexane (dach), indicating that less sterically hindered ligands allow for more efficient catalysis. researchgate.net

However, in the case of certain dinuclear platinum(II)-aqua complexes, the size of the chelated diamine ring and the presence of bulky substituents on the ligand did not show a significant influence on the hydrolysis rate of N-Acetyl-L-methionylglycine. researchgate.net This suggests that the nature of the platinum complex itself, whether mononuclear or dinuclear, can modulate the impact of ligand steric effects.

Table 1: Effect of Ligand Steric Bulk on Hydrolysis Rate of N-Acetyl-L-methionylglycine by Pt(II) Complexes

| Platinum(II) Complex Ligand | Relative Hydrolysis Rate |

| ethylenediamine (en) | Fastest |

| 1,2-propylenediamine (1,2-pn) | Intermediate |

| (±)-trans-1,2-diaminocyclohexane (dach) | Slowest |

This table illustrates the general trend observed where less sterically bulky ligands on mononuclear Pt(II) complexes lead to a faster hydrolysis rate of the amide bond in N-Acetyl-L-methionylglycine. researchgate.net

The formation of aqua species is a critical step in the catalytic cycle of platinum(II)-mediated amide bond hydrolysis. researchgate.netnih.gov When a ligand such as a chloride or malonate is replaced by a water molecule, it generates a more reactive aqua-platinum(II) complex. researchgate.netnih.gov This aqua species is believed to be the active catalyst that promotes the cleavage of the amide bond. researchgate.net The hydrolytic reaction is understood to proceed through an intermediate where the aqua-platinum(II) complex is bound to the sulfur atom of the methionine residue in N-Acetyl-L-methionylglycine. researchgate.net This coordination activates the adjacent amide bond for nucleophilic attack by a water molecule, leading to its cleavage. researchgate.netnih.gov Studies have demonstrated that dinuclear platinum(II)-aqua complexes are generally more effective catalytic agents for the hydrolysis of dipeptides compared to their mononuclear counterparts. researchgate.net

Platinum(II) complexes exhibit a high degree of regioselectivity in the cleavage of amide bonds. In the case of N-Acetyl-L-methionylglycine, platinum(II) complexes, including various aqua complexes, selectively promote the cleavage of the amide bond involving the carboxylic group of the methionine residue (the Met-Gly bond). researchgate.net This selectivity is attributed to the initial and strong coordination of the platinum(II) center to the sulfur atom of the methionine side chain, which directs the catalytic activity to the adjacent amide linkage. researchgate.net This directed cleavage ensures that other amide bonds, such as the one in the N-acetyl group, remain intact.

Palladium(II) Complex Catalysis

Palladium(II) complexes also serve as effective catalysts for the hydrolysis of amide bonds in peptides. sigmaaldrich.com Similar to their platinum(II) counterparts, palladium(II)-aqua complexes can promote the cleavage of the amide bond in N-Acetyl-L-methionylglycine. researchgate.net The mechanism is also thought to involve coordination to the methionine sulfur atom, followed by hydrolysis of the adjacent amide bond. researchgate.net

Dinuclear palladium(II)-aqua complexes have been synthesized and their reactivity with N-Acetyl-L-methionylglycine has been studied. researchgate.net These complexes have shown catalytic activity in cleaving the Met-Gly amide bond. researchgate.net When comparing the catalytic activities, it has been noted that the analogous platinum(II)-aqua complexes can exhibit different efficiencies. researchgate.netsigmaaldrich.com The choice of the metal center, whether platinum(II) or palladium(II), can therefore influence the rate and effectiveness of the amide bond hydrolysis.

Selective Cleavage Mechanisms

A key aspect of the metal-catalyzed hydrolysis of N-Acetyl-L-methionylglycine is its selectivity. Research has shown that various dinuclear and mononuclear Pt(II)-aqua complexes promote the selective cleavage of the amide bond involving the carboxylic group of the methionine residue. researchgate.net This regioselective hydrolysis indicates a targeted interaction between the metal complex and the dipeptide. The mechanism involves the Pt(II) aqua complexes binding to the methionine side chain of the dipeptide, which in turn promotes the cleavage of the adjacent Met–Gly amide bond. researchgate.net

Other Metal Ion Catalysis

Beyond platinum, other transition metal ions have been shown to catalyze the hydrolysis of N-Acetyl-L-methionylglycine. Dinuclear palladium(II) complexes, specifically {Pd(en)Cl}₂(μ-pz)₂ and {Pd(en)Cl}₂(μ-pydz)₂, effectively catalyze the complete hydrolysis of the amide bond at the C-terminal side of the methionine residue. nih.gov This hydrolysis is facilitated by the formation of complexes between the metal centers and the side chain of the methionine. nih.gov

The general principle behind this catalysis is that for a metal ion to effectively cleave an amide bond, it must bind to the amide group and possess sufficient Lewis acidity. rsc.org The presence of two or more closely spaced metal ions in polymetallic catalysts can offer advantages such as enhanced substrate activation and lower transition-state energies. nih.gov

Proton Transfer Mechanisms in Hydrolysis Reactions

Proton transfer is a critical step in many chemical reactions, including peptide hydrolysis. While specific studies on the proton transfer mechanism for N-Acetyl-L-methionylglycine are not detailed in the reviewed literature, research on model peptide systems provides valuable insights.

Quantum-chemical calculations on a model oligopeptide, protonated N-acetylglycyl-N1-methylglycinamide, revealed two potential proton transfer mechanisms. nih.gov One mechanism involves the isomerization of the proton around the double bond of the carbonyl group, with a significant energy barrier. nih.gov A second, more favorable mechanism is predicated on the conformational flexibility of the peptide, where all carbonyl oxygens cooperate in the proton transfer, resulting in a much lower energy barrier of 8.3 kcal mol⁻¹. nih.gov

Another computational study focusing on diglycine condensation and hydrolysis identified a six-step 'ping-pong' mechanism involving both zwitterionic and neutral species. nih.gov In this model, the carboxylate and amine end-groups of the dipeptide play crucial roles in the proton transfer and condensation processes. nih.gov These models suggest that the peptide backbone's flexibility and the participation of terminal groups are vital for facilitating the proton transfers necessary for hydrolysis. nih.govnih.gov

Influence of pH and Environmental Factors on Reaction Kinetics

The kinetics of hydrolysis reactions are highly sensitive to environmental factors, particularly pH and temperature. rsc.org The hydrolysis of N-Acetyl-L-methionylglycine catalyzed by metal complexes has been investigated under various specific conditions.

Studies with dinuclear Pt(II) and Pd(II) aqua complexes were conducted at 37 °C in a D₂O solvent within a pH range of 2.0 to 2.5. researchgate.netnih.gov Under these acidic conditions, the metal complexes effectively promote the cleavage of the Met–Gly amide bond. researchgate.netnih.gov In contrast, other experiments with different Pt(II) complexes were performed at pH 7.40 in a 50mM phosphate (B84403) buffer, also at 37°C. researchgate.net At this physiologically relevant pH, a very slow cleavage of the amide bond was observed. researchgate.net This indicates a strong dependence of the reaction rate on the pH of the environment. Generally, the rate of hydrolysis can be described by a kinetic model that accounts for contributions from alkaline, neutral, and acid-catalyzed pathways. rsc.org

Table 2: Investigated Conditions for N-Acetyl-L-methionylglycine Hydrolysis This table summarizes the different experimental conditions under which the hydrolysis of N-Acetyl-L-methionylglycine has been studied.

| Catalyst Type | pH | Temperature (°C) | Solvent/Buffer | Observed Reactivity |

|---|---|---|---|---|

| Dinuclear Pt(II)/Pd(II) aqua complexes | 2.0 - 2.5 | 37 | D₂O | Effective amide bond cleavage researchgate.netnih.gov |

| Mononuclear Pt(II) complexes | 7.40 | 37 | 50mM phosphate buffer in D₂O | Very slow amide bond cleavage researchgate.net |

Intermediate Species Identification and Characterization during Hydrolysis

The identification of transient species formed during a reaction is crucial for elucidating the reaction mechanism. In the hydrolysis of N-Acetyl-L-methionylglycine catalyzed by Pt(II) complexes at pH 7.4, the reaction proceeds through an identifiable intermediate. researchgate.net This intermediate has been characterized as the [Pt(L)(H₂O)(MeCOMet–Gly–S)]⁺ complex. researchgate.net Its formation involves the Pt(II) aqua complex binding to the sulfur atom of the methionine side chain. researchgate.net

Similarly, in reactions conducted under acidic conditions (pH 2.0-2.5), the initial step involves the binding of the Pt(II) aqua complexes to the methionine side chain, which subsequently promotes the amide bond cleavage. researchgate.net The formation of these intermediate metal-peptide complexes is a critical prerequisite for the catalytic hydrolysis of the amide bond. nih.gov

Coordination Chemistry and Metal Ion Interactions

Ligand Binding Modes of N-Acetyl-L-methionylglycine with Transition Metals

The specific way in which N-Acetyl-L-methionylglycine binds to a metal ion, or its binding mode, is dependent on the metal ion , the pH of the solution, and the steric and electronic properties of the ligand itself.

The soft thioether sulfur atom in the methionine side chain is a primary site for coordination with soft metal ions like Platinum(II) and Palladium(II). nih.gov Studies on the related cyclic dipeptide, cyclo-L-methionylglycine, have shown that the side chain sulfur atom is the principal site for metal coordination with these metals. nih.gov This preference is further supported by research on L-methionine, which reacts instantly with Pt(II) complexes, indicating a strong affinity between platinum and the sulfur donor. nih.gov In some terdentate platinum-glycyl-methionine complexes, both the sulfur and nitrogen atoms are found to be bound to the metal center. scirp.org For Pd(II), complexes with N-S donor ligands are well-established, with crystal structures confirming bidentate chelate formation involving both sulfur and nitrogen atoms. scirp.orgresearchgate.net This evidence strongly suggests that the thioether group of the methionine residue in N-Acetyl-L-methionylglycine is a key coordination site for Pt(II) and Pd(II).

The N-acetylation of N-Acetyl-L-methionylglycine fundamentally alters the coordination potential of the N-terminal residue. Unlike peptides with a free α-amino group, which is a primary binding site, the acetylated nitrogen is part of an amide linkage. nih.gov Consequently, coordination is often directed towards other available donor atoms.

Metal cations, particularly in aqueous solutions, can interact with the carbonyl (C=O) oxygen atoms of both the N-acetyl group and the peptide backbone. nih.gov Theoretical studies on zwitterionic amino acids have indicated that in an aqueous environment, the amino group can become electropositive and repulsive to metal cations, leading to stable bidentate structures involving two carbonyl oxygen atoms. nih.gov Analysis of metal binding in protein structures shows that cations are frequently located in the peptide plane, close to the C=O bond direction. nih.gov For peptides, coordination of metal ions like Cu(II) and Ni(II) typically begins at the N-terminal amino nitrogen, with the adjacent carbonyl oxygen acting as the second donor to form a chelate ring. mdpi.com However, with the N-terminal amino group blocked by acetylation in N-Acetyl-L-methionylglycine, the carbonyl oxygens become more significant binding sites. At higher pH values, the deprotonated amide nitrogen can also participate in coordination, leading to multidentate chelation. nih.gov

Structural Analysis of Metal-Peptide Adducts

While specific crystal structures for metal adducts of N-Acetyl-L-methionylglycine are not prominently available in the surveyed literature, structural features can be inferred from related complexes. For instance, the crystal structure of the closely related cyclo-L-methionylglycine reveals a nearly planar diketopiperazine ring with the side chain folded over it, allowing for a short contact between the sulfur atom and the methionine carbonyl atom. nih.gov The general structure for metal complexes of a related ligand, [N-(acetyl amino)-thioxo methyl] Glycine (B1666218), with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been suggested to be tetrahedral. rdd.edu.iq

For Pt(II) and Pd(II) complexes, a square planar geometry is typically expected. nih.gov Structural analysis of various peptide adducts indicates that metal ions can be chelated by the N-terminal amino group and up to three subsequent deprotonated amide nitrogens. nih.gov In the case of N-Acetyl-L-methionylglycine, where the N-terminal amino group is blocked, coordination would likely involve the thioether sulfur, carbonyl oxygens, and potentially the deprotonated peptide amide nitrogen, leading to various possible chelate ring formations.

Table 1: Inferred Structural Features of N-Acetyl-L-methionylglycine Metal Adducts

| Metal Ion | Expected Coordination Geometry | Potential Donor Atoms |

| Platinum(II) | Square Planar | Sulfur, Carbonyl Oxygen, Amide Nitrogen |

| Palladium(II) | Square Planar | Sulfur, Carbonyl Oxygen, Amide Nitrogen |

| Co(II), Zn(II), Cd(II) | Tetrahedral | Carbonyl Oxygen, Amide Nitrogen |

| Copper(II) | Square Planar / Octahedral | Carbonyl Oxygen, Amide Nitrogen |

This table is based on general principles and data from related compounds.

Mimicry of Metalloenzyme Active Sites in Peptide Cleavage Research

N-acetylated dipeptides complexed with transition metals serve as valuable models for understanding the mechanisms of metalloenzymes involved in peptide hydrolysis. Research has shown that the hydrolysis of an N-acetylated L-histidylglycine dipeptide in the presence of a Pt(II) complex leads to the regioselective cleavage of the amide bond. researchgate.net This demonstrates that metal complexes of N-acetylated peptides can mimic the hydrolytic activity of metalloenzymes. The N-acetyl group is crucial in these models as it isolates the chemistry to the peptide bond of interest, similar to how enzymes target specific peptide linkages within a larger protein. Although specific studies focusing on N-Acetyl-L-methionylglycine in this exact context are sparse, the principle established with other N-acetylated dipeptides suggests its potential utility in such research, particularly for investigating the role of methionine residues near cleavage sites.

Comparative Studies of Metal Ion Affinity with Related Amino Acids and Dipeptides

The affinity of N-Acetyl-L-methionylglycine for metal ions is best understood by comparing it to its constituent amino acid, L-methionine, and other peptides. The stability of metal complexes with amino acids like methionine, alanine (B10760859), leucine, valine, and glycine follows the Irving-Williams sequence: Ca²⁺ < Mg²⁺ < Mn²⁺ < Co²⁺ < Cu²⁺ > Zn²⁺. scirp.org For these metal ions, coordination primarily involves the carboxyl and amino groups, with the thioether sulfur of methionine showing no significant interaction to increase complex stability. scirp.orgtsijournals.com

However, the situation changes with N-acetylation. The blockage of the α-amino group, a strong binding site, significantly alters the molecule's affinity for metal ions. nih.gov Studies using immobilized metal ion affinity chromatography show that acetylation is used to block unreacted amino groups and prevent non-specific binding of peptides, underscoring the importance of the free amino group for high-affinity binding to metals like Cu(II) and Ni(II). nih.gov

When comparing methionine and cysteine, quantum chemical calculations reveal that the interaction of a deprotonated cysteine residue (Cys⁻) with copper is substantially stronger than that of methionine. researchgate.net The affinity of N-Acetyl-L-methionylglycine would therefore be influenced by several factors: the inherent affinity of the metal for the thioether sulfur, the loss of the primary amino binding site due to acetylation, and the availability of carbonyl oxygens for coordination. For soft metals like Pt(II) and Pd(II), the sulfur interaction remains significant, whereas for borderline ions like Cu(II) and Ni(II), the affinity is likely reduced compared to a non-acetylated equivalent due to the blocked amino group.

Table 2: Stability Constants (log K) for 1:1 Complexes of L-Methionine with Various Metal Ions

| Metal Ion | log K |

| Ca²⁺ | 1.10 |

| Mg²⁺ | 1.51 |

| Mn²⁺ | 2.50 |

| Co²⁺ | 4.01 |

| Cu²⁺ | 7.89 |

| Zn²⁺ | 4.49 |

Data from a comparative study of L-methionine and related amino acids. scirp.org The stability constants for N-Acetyl-L-methionylglycine would be expected to differ due to the N-acetylation.

Biochemical Transformations and Metabolic Context in Model Systems

N-Acetylated Peptides as Substrates for Enzymatic Hydrolysis

N-acetylated peptides, including the theoretical N-Acetyl-L-methionylglycine, are subject to enzymatic breakdown in various biological systems. This hydrolysis is a critical step in the metabolism of both endogenous and exogenous N-acetylated compounds.

Aminoacylases are enzymes that catalyze the hydrolysis of N-acyl-L-amino acids to their corresponding L-amino acid and a carboxylate. Research in non-human organisms has provided insights into the activity of these enzymes on N-acetylated amino acids, such as N-acetyl-L-methionine, which is a structural component of N-Acetyl-L-methionylglycine.

In the hyperthermophilic archaeon Pyrococcus furiosus, an aminoacylase (B1246476) has been identified that demonstrates significant activity with N-acetyl-L-methionine as a substrate. nih.gov This enzyme, a homotetramer containing zinc, exhibits broad substrate specificity, hydrolyzing nonpolar N-acylated L-amino acids including methionine, alanine (B10760859), valine, and leucine. nih.gov The optimal activity for this enzyme with N-acetyl-L-methionine occurs at a high temperature of 100°C and a pH of 6.5. nih.gov The high Michaelis constant (Km) values for its substrates suggest a role in the metabolism of externally supplied proteinaceous materials rather than in the breakdown of intracellular proteins. nih.gov

Similarly, studies on aminoacylase from Aspergillus oryzae have detailed the kinetics of N-acetyl-L-methionine hydrolysis. nih.gov The maximal reaction rate was observed to be approximately 2000 µmoles of L-methionine per milligram of protein per hour, with a Km value of about 1x10⁻¹ M for both the L-enantiomer and the racemic mixture. nih.gov The presence of Co(II) ions was found to increase the reaction velocity and decrease the Km value, indicating a modulatory role for this metal ion in enzyme activity. nih.gov

While these studies focus on N-acetyl-L-methionine, the enzymatic machinery for hydrolyzing the N-acetyl-methionine bond exists in these organisms. It is plausible that similar aminoacylases or other peptidases could act on N-Acetyl-L-methionylglycine, first by cleaving the peptide bond between methionine and glycine (B1666218), followed by the deacetylation of N-acetyl-L-methionine.

Table 1: Aminoacylase Activity on N-Acetyl-L-methionine in Non-Human Organisms

| Organism | Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Km Value (M) | Activators |

|---|---|---|---|---|---|---|

| Pyrococcus furiosus | Aminoacylase | N-acetyl-L-methionine | 6.5 | 100 | High (exact value not specified) | Zn²⁺, Co²⁺ |

| Aspergillus oryzae | Aminoacylase | N-acetyl-L-methionine | Not specified | Not specified | ~1x10⁻¹ | Co(II) ions |

| Aspergillus oryzae | Aminoacylase | N-acetyl-D,L-methionine | Not specified | Not specified | ~1x10⁻¹ | Co(II) ions |

The metabolism of N-acyl amino acids (NAAAs) is a complex network involving both biosynthetic and degradative pathways. nih.govresearchgate.net While specific data on N-Acetyl-L-methionylglycine is scarce, the general principles of NAAA metabolism in experimental models provide a framework for understanding its potential fate.

NAAAs are a diverse family of signaling molecules where a fatty acid is linked to an amino acid. nih.govnih.gov The degradation of NAAAs is often shared with the catabolism of other N-acyl-amides, such as N-arachidonoylethanolamine (anandamide). nih.govresearchgate.net Fatty acid amide hydrolase (FAAH) is a key enzyme that catalyzes the hydrolysis of various long-chain N-acyl-amides, including some NAAAs. nih.govresearchgate.net

In addition to FAAH, other hydrolases may be involved. For instance, N-acylpeptide hydrolases can release N-acetylated amino acids from peptides generated during proteolytic degradation. hmdb.cahmdb.ca The released N-acetylated amino acids can then be acted upon by aminoacylases. hmdb.cahmdb.ca

In the context of N-Acetyl-L-methionylglycine, it is conceivable that its metabolism would involve peptidases to cleave the methionyl-glycine bond, followed by the action of an aminoacylase to remove the acetyl group from methionine. The resulting amino acids, methionine and glycine, would then enter their respective metabolic pathways. nih.govyoutube.com

Role as Metabolic Intermediates in Biosynthesis Pathways (Non-Clinical)

N-acetylated amino acids and peptides can serve as intermediates in various biosynthetic and metabolic pathways, particularly in the context of amino acid and peptide metabolism.

Amino acids are the building blocks of proteins and are central to numerous metabolic pathways. nih.gov Their N-acetylation is a common modification that can alter their properties and biological functions. nih.gov N-terminal acetylation is a widespread and conserved protein modification in eukaryotes, playing a role in protein stability and protection. hmdb.ca The degradation of these acetylated proteins can release N-acetylated peptides and amino acids. hmdb.cahmdb.ca

N-Acetyl-L-methionylglycine, as a dipeptide, would be situated within the broader context of peptide metabolism. In organisms that utilize peptides as growth substrates, such as certain proteolytic microorganisms, enzymes are present to break down these peptides into their constituent amino acids. nih.gov The presence of an N-acetyl group on the N-terminal methionine suggests that specific peptidases capable of recognizing and cleaving such modified peptides would be required for its catabolism. nih.gov

The individual components of N-Acetyl-L-methionylglycine, methionine and glycine, are involved in a multitude of biosynthetic pathways. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor, and is crucial for the synthesis of cysteine. nih.govnih.gov Glycine is involved in the synthesis of purines, heme, creatine, and glutathione. youtube.com Therefore, the hydrolysis of N-Acetyl-L-methionylglycine would release these two amino acids, making them available for these essential biosynthetic processes.

While the natural biosynthesis of N-Acetyl-L-methionylglycine is not well-documented, advancements in metabolic engineering have enabled the production of various N-functionalized amino acids in microbial systems. wur.nl These approaches often combine the engineering of precursor metabolite supply with the introduction of heterologous enzymes. wur.nl

The biosynthesis of N-acetylated amino acids can be achieved through the action of N-acetyltransferases, which transfer an acetyl group from acetyl-CoA to the amino group of an amino acid. nih.govnih.gov For example, the enzyme methionine N-acetyltransferase can synthesize N-acetylmethionine from L-methionine and acetyl-CoA. hmdb.ca

The engineered production of N-acetylated amino acids in microorganisms like Escherichia coli and yeast has been explored for various applications. wur.nlnih.gov These systems can be designed to overproduce specific amino acids and then introduce the necessary N-acetyltransferase to generate the desired N-acetylated product. The principles of residue-specific incorporation using auxotrophic host strains can also be applied to control the incorporation of non-canonical amino acids, which could potentially be extended to the synthesis of N-acetylated dipeptides through engineered peptide synthetases. acs.org

Comparative Metabolomics in Research Models for Pathway Elucidation

Comparative metabolomics is a powerful tool for understanding the metabolic differences between different organisms, tissues, or under various conditions. nih.govnih.govfrontiersin.orgfrontiersin.orgacs.org By comparing the metabolomes, researchers can identify novel metabolites and elucidate their biosynthetic and catabolic pathways. nih.govfrontiersin.org

In the context of N-acetylated compounds, comparative metabolomics can reveal the diversity and regulation of these molecules. For instance, a widely targeted metabolome analysis of different longan pulp varieties identified a range of metabolites, including amino acids and their derivatives, highlighting the metabolic diversity within a single species. nih.gov Similarly, studies on pepper fruit have used comparative metabolomics to understand the shifts in secondary metabolites, including flavonoids and phenolic acids, in response to different nitrogen supplies. frontiersin.org

While no specific comparative metabolomics studies on N-Acetyl-L-methionylglycine are available, this approach could be instrumental in its discovery and characterization in biological systems. By comparing the metabolomes of cells or organisms under conditions where peptide metabolism is active, one might identify and quantify N-Acetyl-L-methionylglycine and other N-acetylated peptides. This would provide insights into the enzymatic pathways involved in their synthesis and degradation, and potentially uncover novel biological roles for these compounds. The integration of metabolomics data with genomic information can further accelerate the discovery of genes and enzymes responsible for the metabolism of specific N-acetylated molecules. nih.govfrontiersin.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like N-Acetyl-L-methionylglycine in solution. taylorandfrancis.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

While specific NMR studies focusing exclusively on N-Acetyl-L-methionylglycine are not extensively documented in publicly available literature, the principles of NMR analysis can be thoroughly understood from studies on its constituent parts and closely related dipeptides. For instance, detailed NMR data is available for compounds like N-acetylglycine, N-acetyl-L-alanine, and L-methionyl-glycine, which allows for a predictive understanding of the spectra for N-Acetyl-L-methionylglycine. bmrb.iohmdb.caresearchgate.net

¹H NMR (Proton NMR) spectroscopy is particularly sensitive for monitoring chemical reactions and studying catalytic processes in real-time. By tracking the changes in the chemical shifts and signal intensities of specific protons, one can follow the conversion of reactants to products. rsc.org For N-Acetyl-L-methionylglycine, ¹H NMR could be instrumental in studying its synthesis, such as the acetylation of L-methionylglycine, or its enzymatic or chemical degradation.

In the context of catalytic studies, ¹H NMR can reveal the formation of intermediates and byproducts, providing mechanistic insights. For example, in hydrogenation reactions of related amides, ¹H NMR is used to determine the percentage conversion and identify the resulting products. rsc.org While direct studies on the catalytic abilities of N-Acetyl-L-methionylglycine are scarce, the technique's utility is well-established. The pH of the sample is a critical parameter in ¹H NMR studies of N-acetylated compounds, as it can significantly influence the chemical shifts of protons, particularly those near acidic or basic functional groups. nih.gov

A hypothetical ¹H NMR spectrum of N-Acetyl-L-methionylglycine would exhibit characteristic signals for the acetyl methyl protons, the α-protons of both the methionine and glycine (B1666218) residues, the methylene (B1212753) protons of the glycine, and the side-chain protons of the methionine. The exact chemical shifts would be influenced by the solvent and pH. nih.govhmdb.cahmdb.ca

Table 1: Predicted ¹H NMR Chemical Shift Ranges for N-Acetyl-L-methionylglycine in D₂O

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.0-2.1 | Singlet |

| Methionine α-CH | ~4.2-4.5 | Doublet of doublets |

| Methionine β-CH₂ | ~1.9-2.2 | Multiplet |

| Methionine γ-CH₂ | ~2.5-2.7 | Triplet |

| Methionine S-CH₃ | ~2.1 | Singlet |

Note: These are predicted values based on data from similar compounds and are subject to variation based on experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it offers a wider range of chemical shifts, often resulting in less signal overlap and a clearer spectrum. nih.govescholarship.org Each unique carbon atom in N-Acetyl-L-methionylglycine would produce a distinct signal.

Applications of ¹³C NMR in the study of this dipeptide would include:

Structural Verification : Confirming the presence of all carbon atoms and their chemical environments, which is crucial for verifying the successful synthesis of the compound. nih.gov

Metabolic Studies : If N-Acetyl-L-methionylglycine were part of a metabolic pathway, ¹³C-labeling studies could be employed to trace the flow of carbon atoms through the pathway. nih.gov

Conformational Analysis : The chemical shifts of carbon atoms, particularly the α- and β-carbons, can be sensitive to the conformational state of the peptide backbone.

Data from related molecules like N-acetylglycine and various amino acids provide a basis for predicting the ¹³C NMR spectrum. researchgate.nethmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Acetyl-L-methionylglycine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl C=O | ~174-176 |

| Acetyl CH₃ | ~22-24 |

| Methionine C=O | ~172-174 |

| Methionine α-CH | ~53-55 |

| Methionine β-CH₂ | ~30-32 |

| Methionine γ-CH₂ | ~29-31 |

| Methionine S-CH₃ | ~15-16 |

Note: These are predicted values based on data from similar compounds and are subject to variation based on experimental conditions.

Vibrational Spectroscopy for Conformational and Interaction Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational motions of molecules. These methods are exceptionally sensitive to the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. nih.govpsu.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific bands corresponding to the stretching and bending vibrations of different functional groups. nist.govchemicalbook.comchemicalbook.com For N-Acetyl-L-methionylglycine, key IR bands would include the N-H stretch, C=O stretches (of the amide and carboxylic acid), and various C-H and C-N vibrations.

Linear Polarized IR (IR-LD) spectroscopy is a more advanced technique used to determine the orientation of specific functional groups within a molecule, which is particularly useful for studying the conformation of peptides in oriented samples, such as crystals or liquid crystals. researchgate.netresearchgate.net By comparing the absorption of light polarized parallel and perpendicular to an orientation axis, the spatial arrangement of the peptide backbone and side chains can be deduced. Studies on the related dipeptide L-methionyl-glycine have successfully used IR-LD to characterize its solid-state structure. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for N-Acetyl-L-methionylglycine

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch | 2850-3000 |

| C=O Stretch (Carboxylic Acid) | 1700-1730 |

| C=O Stretch (Amide I) | 1630-1680 |

Note: These are general ranges and the exact positions can vary with conformation and hydrogen bonding.

Normal mode analysis is a computational technique that complements experimental vibrational spectroscopy. By calculating the vibrational frequencies and atomic motions for a given molecular geometry, it allows for the precise assignment of the bands observed in IR and Raman spectra. nih.gov This analysis is often performed using methods like Density Functional Theory (DFT).

Mass Spectrometry (MS) Techniques in Metabolomic and Reaction Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, elucidating its structure through fragmentation analysis, and quantifying its abundance in a mixture. uu.nl

In the context of N-Acetyl-L-methionylglycine, MS would be essential for:

Molecular Weight Confirmation : Verifying the molecular weight of the synthesized compound.

Structural Elucidation : Tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, can provide sequence information and confirm the connectivity of the acetyl, methionine, and glycine units. The fragmentation patterns are often predictable for peptides. chemrxiv.org

Metabolomic Analysis : In biological samples, MS, often coupled with liquid chromatography (LC-MS), is the gold standard for identifying and quantifying metabolites. nih.gov If N-Acetyl-L-methionylglycine is a metabolite, LC-MS would be the method of choice for its detection in complex mixtures like cell extracts or biofluids. nih.gov Derivatization techniques are sometimes employed to improve the chromatographic and mass spectrometric properties of amino acids and their derivatives. nih.gov

Table 4: Key Mass Spectrometry Data for N-Acetyl-L-methionylglycine

| Parameter | Value | Technique |

|---|---|---|

| Chemical Formula | C₉H₁₆N₂O₄S | - |

| Monoisotopic Mass | 248.0831 u | High-Resolution MS |

| Nominal Mass | 248 u | Low-Resolution MS |

| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | ESI, MALDI |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile molecules such as peptides and their derivatives. In the context of N-Acetyl-L-methionylglycine, ESI-MS facilitates the generation of intact molecular ions, which can then be subjected to tandem mass spectrometry (MS/MS) for structural characterization.

During ESI-MS analysis, the analyte solution is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For N-Acetyl-L-methionylglycine, this process typically results in the formation of a protonated molecule, [M+H]⁺.

Subsequent collision-induced dissociation (CID) of the [M+H]⁺ ion in the mass spectrometer's collision cell induces fragmentation at specific bonds. The resulting fragment ions provide a wealth of structural information. Common fragmentation pathways for peptides include cleavage of the amide bonds, leading to the formation of b- and y-type ions. researchgate.net The analysis of these fragment ions allows for the confirmation of the amino acid sequence and the location of the N-acetyl group.

| Fragment Ion Type | Structure | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₇N₂O₄S⁺ | 249.09 |

| b₁ | CH₃CO⁺ | 43.02 |

| y₁ | H₃N⁺CH₂COOH | 76.04 |

| b₂ | CH₃CONHCH(CH₂CH₂SCH₃)CO⁺ | 190.07 |

| a₂ | b₂ - CO | 162.07 |

The gas-phase fragmentation reactions of related N-acetylated amino acids and dipeptides have been studied in detail, providing a predictive framework for the fragmentation behavior of N-Acetyl-L-methionylglycine. researchgate.net These studies help in the interpretation of the resulting mass spectra and the confident identification of the compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Identification

To investigate the metabolic fate of N-Acetyl-L-methionylglycine, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This powerful technique combines the high-resolution separation capabilities of UPLC with the sensitive and specific detection of tandem mass spectrometry, making it ideal for identifying and quantifying metabolites in complex biological matrices. nih.gov

UPLC utilizes columns with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This enhanced separation is crucial for resolving structurally similar metabolites from the parent compound and endogenous matrix components.

Following separation by UPLC, the column effluent is introduced into the mass spectrometer. For metabolite identification studies, a common workflow involves an initial full-scan MS analysis to detect potential metabolites based on their predicted mass-to-charge ratios. For instance, common metabolic transformations include oxidation (+16 Da) or glucuronidation (+176 Da). mdpi.com

Once potential metabolites are detected, product ion scans (MS/MS) are performed to obtain structural information. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the site of metabolic modification can often be determined. For example, a shift in the mass of a particular fragment ion can indicate that the modification has occurred on that portion of the molecule.

| Metabolic Reaction | Mass Change (Da) | Potential Metabolite of N-Acetyl-L-methionylglycine |

|---|---|---|

| Oxidation (e.g., sulfoxidation) | +16 | N-Acetyl-L-(S-oxo-methionyl)glycine |

| Hydroxylation | +16 | N-Acetyl-L-(hydroxy-methionyl)glycine |

| Glucuronidation | +176 | N-Acetyl-L-methionylglycine glucuronide |

| Deacetylation | -42 | L-Methionylglycine |

The sensitivity and specificity of UPLC-MS/MS allow for the detection and structural characterization of metabolites even at very low concentrations. nih.govnih.gov This is essential for understanding the complete metabolic profile of N-Acetyl-L-methionylglycine and identifying all relevant biotransformation products. The development of a UPLC-MS/MS method would be a critical step in preclinical studies to assess the compound's metabolic stability and to identify any potentially active or inactive metabolites.

Computational and Theoretical Studies of Structure and Reactivity

Quantum Chemical Calculations (Ab Initio, DFT) for Conformational Analysis

The flexibility of the peptide backbone and the methionine side chain in N-Acetyl-L-methionylglycine gives rise to a complex potential energy surface with numerous possible conformations. Quantum chemical calculations are instrumental in exploring this landscape to identify stable conformers and understand the factors governing its structural preferences.

Ab initio Hartree-Fock (HF) methods and, more commonly, Density Functional Theory (DFT) are employed for these analyses. DFT, particularly with functionals like B3LYP and ωB97X-D, offers a favorable balance of computational cost and accuracy for peptide systems. rsc.org These calculations are typically performed with basis sets such as 6-31G* or the more extensive aug-cc-pVTZ to ensure a reliable description of the electronic structure. rsc.orgCurrent time information in Edmonton, CA.

Conformational analysis of related N-acetylated amino acid and dipeptide models reveals several key findings applicable to N-Acetyl-L-methionylglycine:

Identification of Minima: Theoretical calculations on model dipeptides like N-acetyl-glycine-glycine-N'-methylamide have identified numerous local minima on the potential energy surface. For instance, at the B3LYP/6-31G* level, 31 distinct minima were located, including several β-turn structures. Current time information in Edmonton, CA.

Influence of Solvation: The conformational equilibrium can be significantly affected by the solvent environment. Studies on N-acetylated methionine derivatives show that while the stability of some derivatives is insensitive to the solvent, the equilibrium of N-acetylated forms changes notably in the presence of a solvent, as modeled by methods like the integral equation formalism polarizable continuum model (IEF-PCM). rsc.org

Governing Interactions: The conformational preferences are dictated by a combination of hyperconjugative and steric effects rather than solely by the formation of intramolecular hydrogen bonds. rsc.org Analysis using Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) helps to dissect these contributing interactions. rsc.org

Backbone Folds: For methionine-containing peptide models, DFT calculations have explored biologically relevant backbone folds such as the extended β-strand (βL), inverse γ-turn (γL), and right-handed helix (αL). khanacademy.org The high flexibility of the methionine side chain results in many stable conformers existing within a narrow energy range, which is a crucial feature for its biological functions. khanacademy.org

The table below summarizes representative dihedral angles for stable conformations found in similar peptide fragments, which serve as a model for N-Acetyl-L-methionylglycine.

| Conformation Type | Residue 1 (φ, ψ) | Residue 2 (φ, ψ) | Method | Reference |

| β-turn (Type I) | (-60°, -30°) | (-90°, 0°) | DFT | mdpi.com |

| β-turn (Type II) | (-60°, 120°) | (80°, 0°) | DFT | mdpi.com |

| Extended (β) | (-139°, 135°) | (-139°, 135°) | DFT | Current time information in Edmonton, CA. |

| Inverse γ-turn (γL) | (-75°, 75°) | - | DFT | khanacademy.org |

Molecular Modeling of Metal-Peptide Interactions and Coordination

The methionine and glycine (B1666218) residues in N-Acetyl-L-methionylglycine offer several potential coordination sites for metal ions, including the carboxylate oxygen atoms, the amide oxygen and nitrogen atoms, and the sulfur atom of the methionine side chain. Molecular modeling and quantum chemistry are used to elucidate the preferred binding sites, coordination geometries, and thermodynamics of these interactions.

The interaction of metal ions with peptides is critical in many biological processes. nih.gov Computational models can predict the structure and stability of metal-peptide complexes. Key donor atoms for metal ion binding in peptides are the α-amino and α-carboxyl groups, as well as side-chain functional groups. mdpi.com

For N-Acetyl-L-methionylglycine, computational studies would likely focus on:

Binding Sites: Hard metal ions like Ca²⁺ and Mg²⁺ are expected to interact preferentially with the hard oxygen atoms of the carboxyl and amide groups. mdpi.com Borderline and soft metal ions, such as Cu²⁺ and Zn²⁺, can coordinate with the carboxyl and amine groups but may also interact with the softer sulfur atom of the methionine thioether side chain. mdpi.com

Coordination Geometry: The coordination number and geometry of the metal-peptide complex are determined by the electronic configuration of the metal ion and the steric constraints of the peptide. nih.gov Simplified first-shell models, where the peptide's binding groups (e.g., dimethyl sulfide for the methionine side chain, formamide for the peptide bond) are represented as smaller molecules, can be used to calculate interaction energies and optimize geometries. nih.gov

Stability: The stability of metal complexes with various amino acids often follows the Irving-Williams sequence (Mn²⁺ < Co²⁺ < Cu²⁺ > Zn²⁺). mdpi.com Theoretical calculations can reproduce these trends by computing the binding energies of the metal ion to the peptide in different coordination modes. Studies on methionine and related amino acids have shown that metal ions typically form a chelate with the carboxyl and amine groups. mdpi.com The thioether sulfur is a very weak base and its interaction with borderline or soft metal ions is based on its "softness". mdpi.com

Simulation of Reaction Mechanisms and Transition States

Computational methods are essential for mapping the reaction pathways and identifying the high-energy transition states of chemical reactions involving N-Acetyl-L-methionylglycine. This includes processes like peptide bond hydrolysis and side-chain oxidation. DFT calculations (e.g., using the B3LYP functional) are frequently used to locate stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. researchgate.net

Peptide Bond Hydrolysis: The cleavage of the peptide bond between methionine and glycine is a thermodynamically favorable but kinetically slow reaction in an aqueous solution. rsc.org Computational studies can model the reaction mechanism, which typically involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond. mdpi.com

Mechanism: Simulations can distinguish between different pathways, such as a direct hydrolysis ("scission") or an intramolecular aminolysis ("backbiting"). rsc.org The mechanism often proceeds through a tetrahedral intermediate. researchgate.net

Transition State: Locating the transition state structure is key to calculating the activation energy barrier for the reaction. This involves identifying a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the reaction coordinate. researchgate.net Solvation models, such as IEF-PCM, are crucial for obtaining accurate energetics in a solution. researchgate.net

Oxidation of the Methionine Side Chain: The sulfur atom in the methionine side chain is susceptible to oxidation, primarily by reactive oxygen species (ROS), to form methionine sulfoxide (B87167).

Mechanism: The one-electron oxidation of methionine can be initiated by radicals like the hydroxyl radical (●OH), which attacks the sulfur atom to form a three-electron-bonded adduct (>S∴OH). mdpi.com Subsequent reactions are influenced by neighboring functional groups. nih.govmdpi.com

Energetics: Quantum mechanical calculations have been used to study how oxidation affects molecular interactions. For example, the oxidation of methionine to methionine sulfoxide has been shown to increase the strength of its interaction with aromatic residues by 0.5–1.4 kcal/mol, a finding with significant implications for protein structure and stability under oxidative stress. nih.gov Molecular dynamics (MD) simulations can further correlate the rate of oxidation with structural properties, such as the solvent accessibility of the methionine residue. nih.gov

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of N-Acetyl-L-methionylglycine, providing a powerful complement to experimental characterization. By comparing computed spectra with experimental data, researchers can confirm molecular structures and assign spectral features to specific molecular vibrations or electronic transitions.

Vibrational Spectroscopy (IR): DFT calculations are widely used to compute the vibrational frequencies and infrared (IR) intensities of molecules. nih.govnih.gov

Methodology: The calculations are typically performed at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). rsc.orgnih.gov The computed harmonic frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors.

Assignments: The calculations allow for the unambiguous assignment of observed IR bands to specific vibrational modes, such as C=O stretching, N-H stretching, and CH₂-S stretching. nih.gov For instance, in N-Acetyl-DL-methionine, the symmetric C=O stretching vibration is observed experimentally around 1693 cm⁻¹, which corresponds to the theoretically calculated band at 1681 cm⁻¹ (B3LYP). nih.gov The ν(CH₂-S) stretching mode appears experimentally at 2920 cm⁻¹ and is calculated to be at 2919 cm⁻¹ (B3LYP). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry.

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate nuclear magnetic shielding tensors. rsc.org These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

Structural Confirmation: The agreement between calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure in solution. rsc.org For N-Acetyl-DL-methionine, DFT calculations using B3LYP and HSEH1PBE functionals have been performed to predict ¹H and ¹³C NMR chemical shifts, aiding in the detailed assignment of the experimental spectra. rsc.orgmdpi.com

The following table presents a comparison of selected experimental and calculated vibrational frequencies for the related compound N-Acetyl-DL-methionine, illustrating the accuracy of the predictive methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP, cm⁻¹) | Reference |

| ν(N-H) stretch | 3343 | 3435 | nih.gov |

| ν(CH₂-S) stretch | 2920 | 2919 | nih.gov |

| ν(C=O) symmetric stretch | 1693 | 1681 | nih.gov |

| γ(N-H) bend | 1618 | ~1444 | nih.gov |

| ν(C-N) vibration | 1115 | ~1099 | nih.gov |

N Acetyl L Methionylglycine in Peptidomimetic Design and Research Applications

Design Principles for Modifying Peptide Stability and Resistance to Enzymatic Degradation

The therapeutic use of natural peptides is often hampered by their poor metabolic stability and short biological half-lives. nih.gov A primary challenge is their rapid degradation by enzymes, particularly in the gastrointestinal tract and bloodstream. nih.govnih.gov The digestive process involves a host of powerful peptidases, such as pepsin in the stomach and various pancreatic enzymes in the intestine, which efficiently break down peptide bonds. nih.gov To counteract this, several design principles have been established to create more robust peptide analogs.

A fundamental strategy is the modification of the peptide's termini. The free N-terminus and C-terminus are primary targets for exopeptidases, enzymes that cleave amino acids from the ends of a peptide chain. By chemically altering these termini, for example through N-terminal acetylation or C-terminal amidation, the peptide becomes a poorer substrate for these enzymes, thereby increasing its resistance to degradation. lifetein.comnih.gov

Another effective approach is the incorporation of non-canonical amino acids. Swapping standard L-amino acids with their D-enantiomers can render peptides resistant to proteolytic degradation, as proteases are highly specific to L-amino acid configurations. nih.gov Similarly, the introduction of modifications to the peptide backbone itself, such as Nα-methylation (the addition of a methyl group to the backbone nitrogen), can sterically hinder the approach of proteases and enhance stability. nih.gov

Furthermore, imposing structural constraints on the peptide is a widely used technique. Backbone cyclization, which links the N- and C-termini, not only protects against exopeptidases but also locks the peptide into a specific conformation. nih.gov This rigidity can make the peptide less susceptible to recognition and cleavage by endopeptidases, which target internal peptide bonds. nih.gov The amino acid composition is also a critical factor; for instance, residues like aspartic acid (Asp), asparagine (Asn), and glutamine (Gln) can be susceptible to chemical degradation pathways like hydrolysis and deamidation, especially when adjacent to specific residues like glycine (B1666218) or proline. sigmaaldrich.com Additionally, methionine (Met) and cysteine (Cys) are prone to oxidation. sigmaaldrich.comresearchgate.net Careful sequence selection and substitution can mitigate these intrinsic instabilities.

N-Acetylation as a Strategy in Peptide Backbone Modification for Research

N-terminal acetylation is a common and highly effective strategy for enhancing peptide stability and utility in research. nih.gov This modification involves adding an acetyl group (-COCH3) to the N-terminal amino group of a peptide. The primary benefit of this modification is the increased resistance to enzymatic degradation, particularly by aminopeptidases that target the free N-terminal amine. lifetein.com By "capping" the N-terminus, acetylation makes the peptide more stable in biological fluids like plasma. nih.govnih.gov

In research settings, N-acetylation is a valuable tool for a variety of applications. The enhanced stability allows acetylated peptides to be used as reliable substrates in enzyme assays. lifetein.com A 2021 study on the antimicrobial peptide L163 demonstrated that N-terminal acetylation not only improved its stability against trypsin and plasma degradation but also enhanced its antimicrobial activity against several multidrug-resistant bacteria. nih.gov This highlights how a simple modification can significantly improve the research potential and therapeutic prospects of a peptide.

| Property | Effect of N-Acetylation | Rationale / Mechanism | Research Application |

|---|---|---|---|

| Enzymatic Stability | Increased | Blocks degradation by N-terminal exopeptidases and aminopeptidases. lifetein.com | Use in in-vivo studies, enzyme assays, and plasma stability tests. lifetein.comnih.gov |

| Charge | Neutralized at N-terminus | Removes the positive charge of the terminal amino group. lifetein.com | Mimicking native protein structure, improving cell entry. lifetein.com |

| Biological Activity | Can be increased | The modified peptide more closely mimics the native protein structure. lifetein.com | Functional studies, receptor-binding assays. nih.gov |

| Solubility | May decrease | Reduces the overall charge of the peptide. lifetein.com | Formulation and delivery studies. |

Role as a Model Compound for Investigating Bioisosteric Replacements in Peptide Analogs

Bioisosteric replacement is a key strategy in medicinal chemistry where one atom or functional group is replaced with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. drughunter.comnih.gov This can enhance potency, selectivity, metabolic stability, and bioavailability. nih.gov N-Acetyl-L-methionylglycine represents an excellent model compound for studying the effects of such replacements in a simple, controlled system.

Its structure contains several points for modification. The methionine residue is of particular interest because its thioether side chain is susceptible to oxidation to form methionine sulfoxide (B87167) or sulfone, which can alter biological activity. sigmaaldrich.com Using N-Acetyl-L-methionylglycine as a template, researchers can systematically replace the methionine with various bioisosteres to investigate how these changes affect stability and conformation. For example, replacing the sulfur atom with selenium (to give N-Acetyl-L-selenomethionylglycine) or using mimics like norleucine (which replaces the sulfur with a methylene (B1212753) group) can provide insights into the role of the heteroatom in peptide structure and function. A 2024 study directly compared N-Acetyl-L-methionine (NALM) with N-acetyl-selenomethionine (NASeLM), demonstrating that the selenium-containing form had a more significant inhibitory effect on the growth of certain cancer cell lines, showcasing how a single atomic substitution can alter biological outcomes. mdpi.com

The glycine residue offers a point of conformational flexibility that can also be targeted. Replacing glycine with other amino acids (e.g., alanine (B10760859) to add steric bulk, or a D-amino acid to probe stereospecific interactions) would allow for a systematic study of how backbone conformation affects the properties of the dipeptide. The N-acetyl group ensures that the N-terminus is stable throughout these investigations, isolating the effects of the targeted bioisosteric replacement. lifetein.com

| Original Group (in Methionine) | Potential Bioisosteric Replacement | Rationale for Replacement | Property Investigated |

|---|---|---|---|

| Thioether (-S-CH₃) | Norleucine side chain (-(CH₂)₃-CH₃) | Removes oxidation-prone sulfur atom. | Oxidative stability, hydrophobicity. |

| Sulfur (S) | Selenium (Se) | Investigates the effect of a heavier chalcogen on activity. mdpi.com | Electronic properties, biological activity. mdpi.com |

| Sulfur (S) | Oxygen (O) (as in O-methylserine) | Alters hydrogen bonding capacity and polarity. | Polarity, receptor interactions. |

| L-Methionine | D-Methionine | Introduces stereochemical inversion. | Resistance to proteases, chiral recognition. nih.gov |

N-Acetyl-L-methionylglycine as a Research Scaffold for Studying Peptide Interactions and Recognition

A scaffold in chemistry refers to a core molecular structure upon which other chemical moieties can be built. In peptide research, scaffolds are used to present specific functional groups in a defined spatial orientation to study their interactions with biological targets like proteins or cell membranes. southwales.ac.uknih.gov N-Acetyl-L-methionylglycine, due to its simplicity, stability, and defined chemical nature, can serve as an elementary research scaffold.

The stable, acetylated N-terminus and the defined C-terminus provide two distinct points for modification. lifetein.com Functional groups, reporter molecules (like fluorophores), or larger chemical entities can be attached to the C-terminal carboxyl group of the glycine. This allows researchers to study how the addition of these groups influences the behavior of the methionine side chain or how the entire molecule interacts with a surface or a binding pocket.

For instance, one could create a library of compounds where the core N-Acetyl-L-methionylglycine scaffold is maintained, but different chemical groups are appended to the C-terminus. This library could then be screened against a specific enzyme or receptor to identify which appended groups enhance binding. The methionine side chain itself can act as an interaction point or a subtle modulator of the scaffold's properties. Because protein fragments can inherently mimic the binding interactions of their parent proteins, even a simple dipeptide scaffold can be used to probe and potentially inhibit protein-protein interactions. youtube.com The use of self-assembling peptides to create hydrogel scaffolds for cell culture demonstrates how even short peptide sequences can form the basis of complex functional materials, underscoring the utility of peptide-based scaffolds in broader biomedical research. youtube.com

| Scaffold Component | Role in the Scaffold | Example of Use |

|---|---|---|

| N-Acetyl Group | Provides a stable, neutral N-terminus. lifetein.com | Ensures the scaffold's integrity during experiments by preventing enzymatic degradation. nih.gov |

| L-Methionine Residue | Presents a specific, moderately hydrophobic, and oxidizable side chain. sigmaaldrich.com | Acts as a recognition element or a site for studying oxidative stress effects. |

| Glycine Residue | Provides a flexible spacer. | Allows for conformational adjustments upon binding or modification. |

| C-Terminal Carboxyl Group | Serves as a primary attachment point for functional groups. | Conjugation of fluorescent tags, affinity labels, or diverse chemical moieties for interaction studies. |

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Biochemical Roles in Non-Mammalian Systems

While the metabolism of N-acetylated amino acids has been studied in mammals, their precise roles in non-mammalian systems, particularly microorganisms, remain largely uncharted territory. Future research will likely focus on how bacteria and yeast metabolize N-Acetyl-L-methionylglycine and what, if any, specific physiological functions it serves.

In bacteria, protein acetylation is a known regulatory mechanism that can alter protein stability, enzyme activity, and protein-protein interactions. nih.govasm.org It is plausible that N-Acetyl-L-methionylglycine could act as a signaling molecule or a metabolic precursor in certain bacterial species. For instance, some bacteria utilize amino acids as electron donors in anaerobic respiration. reactome.org Investigating whether N-Acetyl-L-methionylglycine can be catabolized to provide energy or building blocks for cellular processes is a key area for future studies. The biosynthesis of methionine in bacteria involves the activation of homoserine with an acetyl group in many organisms, a step catalyzed by an enzyme encoded by metX or metA. wikipedia.org This highlights the existing metabolic machinery for handling acetylated precursors related to methionine.

In the yeast Saccharomyces cerevisiae, a widely used model organism for eukaryotic cell biology, the transport and metabolism of amino acids are well-regulated processes crucial for growth and response to environmental cues. mdpi.com While many pathways are conserved between yeast and humans, dedicated studies are needed to understand if and how N-Acetyl-L-methionylglycine is transported into yeast cells and subsequently processed. nih.gov The Reactome database includes computationally inferred pathways for peptide hormone metabolism in Saccharomyces cerevisiae, suggesting a framework for how dipeptides might be handled. reactome.org Future research could explore if this dipeptide influences pathways such as those involved in lipid, protein, or energy metabolism. nih.gov

A comparative study on the metabolism of L-methionine and its N-acetylated derivatives in rats showed that N-acetyl-L-methionine is a bioavailable source of L-methionine. nih.gov This suggests that the acetyl group can be cleaved to release the free amino acid. A similar mechanism may exist in non-mammalian organisms, and identifying the specific enzymes responsible for deacetylating N-Acetyl-L-methionylglycine would be a significant step forward. For example, studies on N-acetyl-L-cysteine have shown that deacetylation is a critical factor in its bioavailability. nih.gov

Development of Novel Catalytic Systems for Peptide Bond Manipulation

The synthesis of peptides is a cornerstone of biotechnology and pharmaceutical development. Future research is poised to develop novel and efficient catalytic systems for the synthesis and modification of N-Acetyl-L-methionylglycine.

Chemoenzymatic peptide synthesis, which utilizes enzymes to form peptide bonds stereoselectively under mild conditions, offers a green alternative to traditional chemical synthesis. nih.gov Enzymes like papain have been used to catalyze the formation of dipeptides and even oligo-peptides. nih.gov Future work could focus on identifying or engineering enzymes with high specificity and efficiency for the synthesis of N-Acetyl-L-methionylglycine from N-acetyl-L-methionine and a glycine (B1666218) derivative. The development of continuous production systems, as has been demonstrated for other dipeptides, could make the synthesis of N-Acetyl-L-methionylglycine more scalable and cost-effective. nih.gov

Solid-phase peptide synthesis (SPPS) is a well-established method for creating peptides. beilstein-journals.org While traditionally a chemical process, integrating enzymatic steps into SPPS could offer advantages in terms of specificity and reducing the need for protecting groups. researchgate.net Research could explore a hybrid approach where an N-acetylated methionine is coupled to a resin-bound glycine using a specific ligase.

Furthermore, the development of catalytic systems is not limited to synthesis. Enzymes that can specifically cleave the peptide bond in N-Acetyl-L-methionylglycine could be valuable tools for studying its metabolism and for controlled release applications. The discovery and characterization of novel peptidases from diverse microbial sources could yield catalysts with unique specificities for this dipeptide.

Advanced Computational Modeling for Predictive Reactivity

Computational modeling has become an indispensable tool in chemistry and biology, allowing for the prediction of molecular properties and interactions. For N-Acetyl-L-methionylglycine, advanced computational approaches can provide insights into its structure, reactivity, and potential biological functions, guiding future experimental work.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of N-Acetyl-L-methionylglycine in different solvent environments. Understanding its preferred three-dimensional structures is crucial for predicting how it might interact with biological macromolecules such as enzymes or receptors. The principles of Ramachandran plots, which describe the allowable backbone torsion angles for amino acid residues in a polypeptide chain, can be applied to model the flexibility of this dipeptide. nih.gov

Quantum mechanics (QM) calculations can be used to predict the reactivity of N-Acetyl-L-methionylglycine. For instance, QM methods can determine the most likely sites for enzymatic attack, such as the peptide bond or the acetyl group, by calculating bond dissociation energies and activation barriers for potential reactions. This information would be invaluable for designing novel catalytic systems for its synthesis or degradation.

Docking studies can be performed to predict potential binding partners for N-Acetyl-L-methionylglycine. By screening libraries of protein structures, it may be possible to identify enzymes that could metabolize it or receptors to which it might bind. This in silico approach can prioritize experimental validation, saving time and resources.

Integration with Systems Biology Approaches in Model Organisms

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. Applying a systems biology approach to study the effects of N-Acetyl-L-methionylglycine in model organisms like Saccharomyces cerevisiae or Escherichia coli could reveal its broader physiological impact.

By introducing N-Acetyl-L-methionylglycine into the growth medium of these organisms, researchers can monitor global changes in gene expression, protein levels, and metabolite concentrations. For example, transcriptomic analysis could identify genes that are up- or down-regulated in response to the dipeptide, providing clues about the cellular pathways it affects. Metabolomic profiling could reveal how the dipeptide is metabolized and whether it perturbs other metabolic pathways.

Genome-scale metabolic models (GEMs) can be used to simulate the metabolic fate of N-Acetyl-L-methionylglycine and to predict its effects on cellular growth and byproduct formation. nih.gov These models can help to identify key enzymes and pathways involved in its metabolism and can guide metabolic engineering strategies to, for example, enhance its production or consumption. In S. cerevisiae, systems biology has been used to engineer strains for the production of valuable chemicals, and a similar approach could be applied to processes involving N-Acetyl-L-methionylglycine. nih.govasm.org